molecular formula C12H5Cl5O B12664898 2,3,3',4,5'-Pentachlorodiphenyl ether CAS No. 160282-07-5

2,3,3',4,5'-Pentachlorodiphenyl ether

Cat. No.: B12664898
CAS No.: 160282-07-5
M. Wt: 342.4 g/mol
InChI Key: HCTKORQPUZCIAO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The IUPAC name for 2,3,3',4,5'-pentachlorodiphenyl ether is 1,2,3-trichloro-4-(3,5-dichlorophenoxy)benzene , derived from the substituent positions on its two aromatic rings. The base structure consists of two benzene rings connected by an oxygen atom, with chlorine atoms occupying the 2, 3, and 4 positions on one ring and the 3', 4', and 5' positions on the adjacent ring. The molecular formula is C~12~H~5~Cl~5~O , with a molecular weight of 342.4 g/mol .

Key structural descriptors include:

  • SMILES notation : C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl
  • InChIKey : HCTKORQPUZCIAO-UHFFFAOYSA-N

The compound’s planar geometry is stabilized by resonance within the aromatic rings, while the oxygen bridge introduces slight polarity compared to fully chlorinated biphenyls.

Parameter Value
IUPAC Name 1,2,3-Trichloro-4-(3,5-dichlorophenoxy)benzene
Molecular Formula C~12~H~5~Cl~5~O
Molecular Weight 342.4 g/mol
SMILES ClC1=CC(Cl)=C(OC2=C(Cl)C=CC(Cl)=C2Cl)C=C1

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for PCDE-108 is 160282-07-5 , uniquely identifying it in chemical databases. Additional identifiers include:

  • PubChem CID : 14935802
  • UNII : YGB7T5OWDR
  • DSSTox Substance ID : DTXSID50877027

Notably, the compound is distinct from polychlorinated biphenyls (PCBs), such as 2,3,3',4,5'-pentachlorobiphenyl (CAS 70362-41-3), which lacks the oxygen bridge. This distinction is critical for regulatory and analytical purposes, as PCBs and PCDEs exhibit divergent environmental behaviors and toxicological profiles.

Positional Isomerism in Polychlorinated Diphenyl Ether Congeners

PCDE-108 is one of 209 possible congeners of polychlorinated diphenyl ethers, differentiated by chlorine atom positions. Positional isomerism arises from variations in substitution patterns, such as the relocation of a single chlorine atom to adjacent positions on the aromatic rings. For example:

  • PCDE-123 (2,3',4,4',5'-pentachlorodiphenyl ether, CAS 160282-06-4) differs by chlorine placement at the 4' instead of the 5' position.
  • PCDE-107 (2,3,3',4,4'-pentachlorodiphenyl ether) lacks the 5'-chlorine substituent.

The table below illustrates select PCDE congeners with varying substitution patterns:

Congener Chlorine Positions CAS Number
PCDE-108 2,3,3',4,5' 160282-07-5
PCDE-123 2,3',4,4',5' 160282-06-4
PCDE-1 2 2689-07-8

Isomerism significantly impacts physicochemical properties, such as melting points and solubility, which influence environmental persistence and bioaccumulation potential.

Comparative Structural Analysis with Related Halogenated Aromatics

PCDE-108 shares structural similarities with polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) , but critical differences exist:

  • Oxygen Bridge vs. Direct Bond :

    • PCDEs feature an oxygen atom linking the two aromatic rings, whereas PCBs have a direct carbon-carbon bond .
    • This oxygen increases polarity, reducing hydrophobicity compared to PCBs (e.g., log K~ow~ for PCDE-108 ≈ 6.2 vs. 6.8 for PCB-118).
  • Chlorination Patterns :

    • Both compound classes permit up to 10 chlorine substitutions, but PCDE-108’s specific substitution (5 chlorines) mirrors the configuration of higher-chlorinated PCB congeners.
  • Electronic Effects :

    • The oxygen atom in PCDEs donates electron density via resonance, slightly deactivating the rings compared to PCBs. This alters reactivity in electrophilic substitution reactions.
Feature PCDE-108 PCB-118
Bridging Atom Oxygen Carbon-Carbon
Molecular Formula C~12~H~5~Cl~5~O C~12~H~5~Cl~5~
Molecular Weight 342.4 g/mol 326.4 g/mol

Properties

CAS No.

160282-07-5

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3-trichloro-4-(3,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H

InChI Key

HCTKORQPUZCIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic rings. Common reagents used in this process include chlorine gas and a suitable catalyst, such as iron(III) chloride.

Industrial Production Methods

Industrial production of 2,3,3’,4,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the toxic nature of the reagents and the product.

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,5’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Under specific conditions, the compound can be reduced to less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated diphenyl ethers.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 2,3,3',4,5'-Pentachlorodiphenyl ether serves as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions. Its unique structure allows researchers to investigate the mechanisms of chlorination and dechlorination reactions.

Biology

Research has focused on the biological activity of this compound through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate gene expression related to xenobiotic metabolism. This interaction is critical for understanding its potential toxicological effects on biological systems.

Medicine

In medical research, studies have investigated the endocrine-disrupting properties of this compound. Its ability to interfere with hormonal functions raises concerns regarding its implications for human health. Research findings suggest that exposure to this compound may lead to adverse health effects.

Industry

The industrial applications of this compound include its use in developing flame retardants and other chemical products. Its thermal stability and chemical properties make it suitable for various manufacturing processes.

Toxicological Studies

A significant body of research has examined the toxicological profile of polychlorinated diphenyl ethers. For instance:

  • A study published in Environmental Science & Technology assessed the effects of this compound on aquatic organisms. Results indicated that exposure led to bioaccumulation and toxicity in fish species .
  • Another study explored the compound's endocrine-disrupting effects in laboratory animals. Findings suggested alterations in reproductive hormone levels following prolonged exposure .

Environmental Impact Assessments

Environmental assessments have highlighted the persistence of this compound in various ecosystems:

  • A comprehensive review documented its presence in sediments and biota across different geographical regions .
  • Monitoring studies have shown that this compound can migrate through soil and water systems, raising concerns about its long-term ecological effects .

Mechanism of Action

The mechanism of action of 2,3,3’,4,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can induce oxidative stress by generating reactive oxygen species, which damage cellular structures such as membranes, proteins, and DNA. The compound may also interfere with endocrine signaling pathways, disrupting hormonal balance and leading to adverse health effects.

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The table below compares PCDE-105 with other pentachlorodiphenyl ether congeners and related compounds:

Compound CAS RN Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Henry’s Law Constant (Pa·m³/mol)
2,3,3',4,5'-PCDE (PCDE-105) 85918-31-6 C₁₂H₅Cl₅O 324.433 64–66 65 Not reported
2,2',4,4',5-PCDE (PCDE-99) 60123-64-0 C₁₂H₅Cl₅O 324.433 Not reported Not reported 2.2×10⁻²
2,3',4,4',5-PCDE (PCDE-118) 60123-65-1 C₁₂H₅Cl₅O 324.433 Not reported Not reported 6.5×10⁻²
2,3,3',4,4'-PCDE (PCDE-105) 85918-31-6 C₁₂H₅Cl₅O 324.433 64–66 65 Not reported

Key Observations :

  • Chlorine Substitution : The position of chlorine atoms significantly impacts physical properties. For example, PCDE-105’s melting point (64–66°C) is higher than many congeners, likely due to symmetrical substitution enhancing crystal lattice stability .

Environmental Fate and Regulatory Status

Regulatory frameworks, such as Japan’s Chemical Substances Control Law (CSCL), designate certain PCDEs (e.g., 2,3,3',4,5'-PCDE) as "First Class Specific Chemical Substances", requiring strict usage permits .

Environmental Monitoring :

  • PCDEs are included in long-term monitoring programs under initiatives like the Acid Deposition Monitoring Network in East Asia (EANET) .
  • Analytical standards (e.g., CDE-105S, CDE-099S) are critical for detecting trace levels in environmental matrices .

Toxicity and Precursor Potential

  • Dioxin Precursors : Certain PCDEs, such as 2,4,4',5,5'-pentachloro-2'-hydroxydiphenyl ether, can undergo thermal or photolytic ring closure to form 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a highly toxic dioxin .

Analytical and Commercial Availability

Certified reference materials for PCDEs are commercially available, facilitating environmental and toxicological research:

  • PCDE-105 : CDE-105S (50 µg/mL in isooctane) .
  • PCDE-99 : CDE-099S (50 µg/mL in isooctane) .
  • PCDE-118 : CDE-118S (50 µg/mL in isooctane) .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2,3,3',4,5'-pentachlorodiphenyl ether in environmental matrices?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated diphenyl ethers at trace levels. Isotope dilution using 13C^{13}\text{C}-labeled internal standards improves accuracy, particularly in complex matrices like sediments or biological tissues. Environmental samples require rigorous cleanup (e.g., silica gel chromatography) to remove interfering compounds. Certified reference materials (CRMs) with concentrations such as 50 µg/mL in iso-octane are critical for calibration .

Q. How do physicochemical properties influence the environmental partitioning of this compound?

Key properties include:

  • Henry’s Law constant : Estimated at ~2.2 × 102^{-2} atm·m3^3/mol (based on structural analogs), indicating moderate volatility from water to air .
  • Log KOWK_{\text{OW}} : Predicted to be >6.0, suggesting high bioaccumulation potential in lipid-rich tissues .
  • Melting point : Structural analogs like 2,3,3',4,4'-pentachlorodiphenyl ether (PCDE-105) melt at 64–66°C, influencing its persistence in colder environments .

Q. What are the primary sources and environmental pathways of this compound?

This compound is likely a byproduct of industrial processes involving chlorinated phenols or incomplete combustion. It enters ecosystems via atmospheric deposition, wastewater discharge, or leaching from contaminated soils. Monitoring studies should prioritize air-water exchange models and sediment core analyses to track historical deposition trends .

Advanced Research Questions

Q. What synthetic routes are feasible for producing this compound in laboratory settings?

Synthesis typically involves Ullmann ether coupling between chlorophenols and chlorobenzenes. For example, reacting 3,4-dichloro-6-methoxyphenol with 1,2,4,5-tetrachlorobenzene in dimethyl sulfoxide (DMSO) at 100°C for 60 hours yields intermediates, followed by demethylation to remove protecting groups. Chromatographic purification (e.g., ether-hexane) is essential to isolate the target compound from dechlorinated byproducts .

Q. How does the chlorination pattern of this compound affect its interaction with cellular receptors (e.g., aryl hydrocarbon receptor, AhR)?

The 2,3,3',4,5'-substitution creates a planar structure similar to dioxins, enabling strong AhR binding. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities. In vitro assays with HepG2 cells transfected with AhR-responsive luciferase reporters quantify transcriptional activation. Compare results to 2,3,7,8-TCDD to assess relative potency .

Q. What advanced degradation strategies are effective for remediating this persistent organic pollutant (POP)?

Photocatalysis using TiO2_2 nanoparticles under UV light achieves partial dechlorination, but generates toxic intermediates like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Reductive dechlorination by anaerobic microbial consortia (e.g., Dehalococcoides spp.) shows promise, though degradation rates depend on electron donor availability (e.g., hydrogen or acetate). Monitor pathways via LC-MS/MS and meta-omics .

Q. How can researchers resolve contradictions in toxicity data across different model organisms?

Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in rodents vs. fish). Apply comparative toxicogenomics to identify species-specific biomarkers. For example, zebrafish embryos may exhibit developmental abnormalities at lower concentrations than murine models due to differences in lipid transport proteins. Dose-response curves should account for metabolic activation pathways .

Methodological Notes

  • Quality Control : Use NIST-certified reference materials (e.g., CDE-118S) for method validation .
  • Data Interpretation : Cross-validate HRGC/HRMS results with nuclear magnetic resonance (NMR) for structural confirmation, particularly for isomers with similar retention times .

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